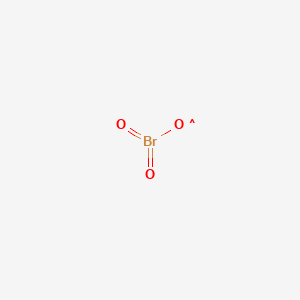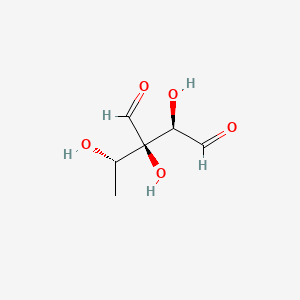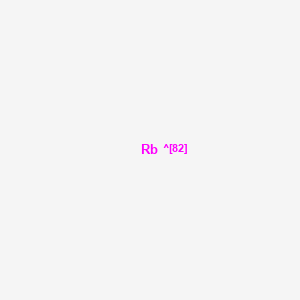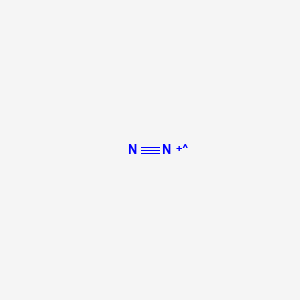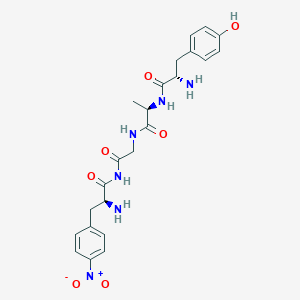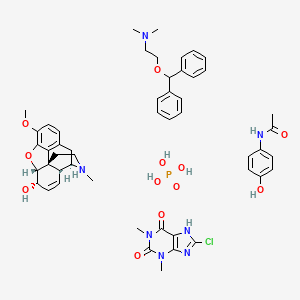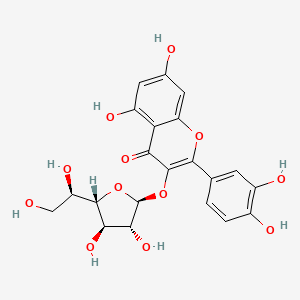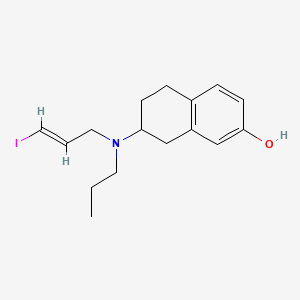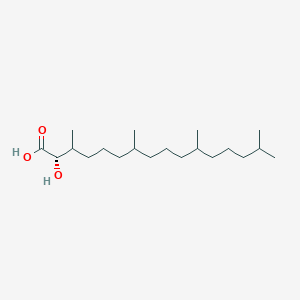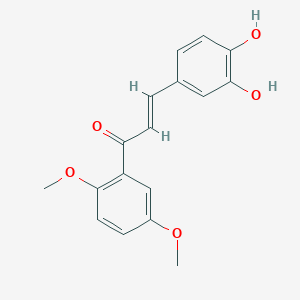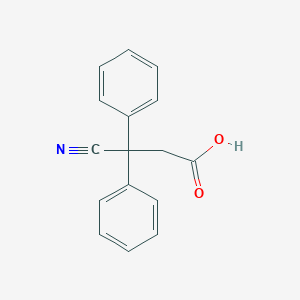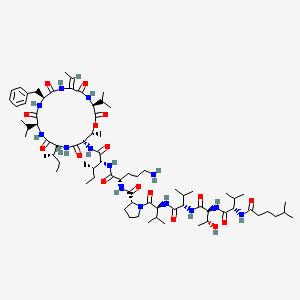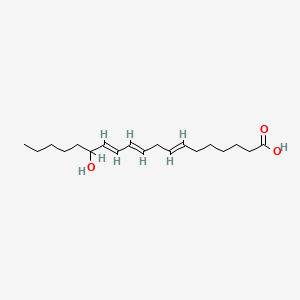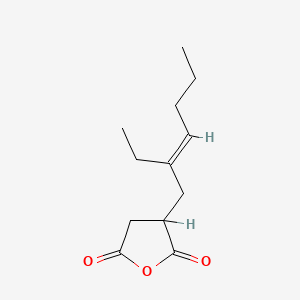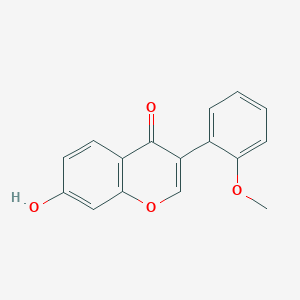
7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
概要
説明
Synthesis Analysis
The synthesis of chromen-4-one derivatives involves various chemical processes, including reductive amination, oxidation, hydrolization, acylation, and cyclization. For instance, a novel series of chromen-2-one derivatives have been synthesized by the reductive amination of precursors with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol. The compounds exhibit significant antibacterial and antifungal activities, suggesting the importance of their synthetic pathways in developing potential antimicrobial agents (Mandala et al., 2013).
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives has been characterized using various spectroscopic techniques, including IR, ^1H NMR, ^13C NMR, and mass spectroscopy. The crystal structure analysis plays a crucial role in understanding the compound's configuration and its interaction potential. For example, crystal structure analysis of specific chromen-2-one derivatives reveals detailed insights into their molecular configurations and the effects of substitutions on their structural properties (Elenkova et al., 2014).
Chemical Reactions and Properties
Chromen-4-ones undergo various chemical reactions, contributing to their diverse pharmacological activities. These reactions include esterification, photoinduced rearrangements, and multicomponent reactions, leading to the formation of complex structures with potential biological activities. For example, the photo-reorganization of certain chromen-4-ones under specific conditions led to the formation of angular pentacyclic compounds, demonstrating the compounds' reactivity and the possibility of generating novel structures with enhanced biological activities (Dalai et al., 2017).
Physical Properties Analysis
The physical properties of chromen-4-ones, such as solubility, melting point, and crystal structure, are essential for their application in drug formulation and development. The crystal structure determination provides valuable information about the compound's stability, polymorphism, and solubility characteristics. For instance, studies on the crystal structure of certain chromen-4-one derivatives reveal the presence of intra- and intermolecular hydrogen bonds, influencing the compound's solubility and stability (Inglebert et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, pH sensitivity, and the ability to undergo specific chemical transformations, are crucial for the medicinal chemistry of chromen-4-ones. These properties determine the compound's suitability for further chemical modifications and its potential as a pharmacological agent. For example, the synthesis and reactions of chromen-2-one derivatives with various reagents have led to the discovery of compounds with significant antibacterial effects, highlighting the importance of chemical property analysis in identifying new therapeutic agents (Behrami & Dobroshi, 2019).
科学的研究の応用
Application in Pharmacology
- Scientific Field : Pharmacology
- Summary of the Application : 3-Hydroxy-7-methoxyflavone is a flavonoid compound isolated from the natural plant Salvia elegans. It has been found to have an anti-anxiety effect .
- Results or Outcomes : The compound was found to have an anti-anxiety effect, although the source did not provide quantitative data or statistical analyses .
Application in Biochemistry
- Scientific Field : Biochemistry
- Summary of the Application : Flavonoid derivatives, such as 3-Hydroxy-7-methoxyflavone, have been studied as potential tyrosinase inhibitors .
Application in Cosmetics
- Scientific Field : Cosmetics
- Summary of the Application : Flavonoid derivatives, such as 3-Hydroxy-7-methoxyflavone, have been studied as potential tyrosinase inhibitors . Tyrosinase is a key enzyme in the biosynthesis of melanin pigment in living organisms . The overproduction of melanin can create aesthetic problems along with serious disorders linked to hyperpigmented spots or patches on skin . Therefore, tyrosinase inhibitors are used in skin-whitening products to reduce melanogenesis activity and alleviate hyperpigmentation .
Application in Dermatology
- Scientific Field : Dermatology
- Summary of the Application : Flavonoid derivatives, such as 3-Hydroxy-7-methoxyflavone, have been studied as potential tyrosinase inhibitors . Tyrosinase is a key enzyme in the biosynthesis of melanin pigment in living organisms . The overproduction of melanin can create aesthetic problems along with serious disorders linked to hyperpigmented spots or patches on skin . Therefore, tyrosinase inhibitors are used in skin-whitening products to reduce melanogenesis activity and alleviate hyperpigmentation .
特性
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-14-5-3-2-4-11(14)13-9-20-15-8-10(17)6-7-12(15)16(13)18/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLHZSCENKUUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80419858 | |
| Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80419858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |
CAS RN |
63909-40-0 | |
| Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80419858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

